DprE1-IN-2
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Overview
Description
DprE1-IN-2 is a potent inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which plays a crucial role in the biosynthesis of the mycobacterial cell wall. This compound has shown significant potential in the treatment of tuberculosis, particularly against drug-resistant strains of Mycobacterium tuberculosis .
Mechanism of Action
Target of Action
The primary target of DprE1-IN-2 is Decaprenylphosphoryl-β-d-ribose 2′-epimerase 1 (DprE1) . DprE1 is a flavoprotein that plays a crucial role in mycobacterial cell wall biosynthesis . It is involved in the synthesis of Araf molecules, which are the building blocks in the synthesis of lipoarabinomannans and arabinogalactans .
Mode of Action
This compound acts as an effective inhibitor of DprE1 . It interacts with DprE1, blocking its function and thereby inhibiting the synthesis of Araf molecules . This disruption in the biosynthesis of key components of the mycobacterial cell wall leads to a halt in the growth and persistence of the bacteria .
Biochemical Pathways
DprE1 is part of a biochemical pathway that synthesizes the unique arabinose precursor for lipoarabinomannan and arabinogalactan, essential building blocks of the mycobacterial cell wall . DprE1 is a FAD-dependent enzyme that converts DPR to decaprenylphosphoryl-2-keto-β-d-erythro-pentofuranose (DPX) by oxidation. DPX is then further reduced to DPA in the presence of decaprenylphosphoryl-D-2-keto-erythro-pentose reductase (DprE2) .
Result of Action
The inhibition of DprE1 by this compound disrupts the biosynthesis of key components of the mycobacterial cell wall . This leads to a halt in the growth and persistence of the bacteria , making this compound a potential candidate for anti-tubercular drug discovery .
Action Environment
The action of this compound is influenced by the environment within the mycobacterial cell wall where DprE1 is located . The effectiveness of this compound may also be influenced by factors such as the presence of other drugs, the patient’s health status, and the presence of drug-resistant strains of Mycobacterium tuberculosis
Biochemical Analysis
Biochemical Properties
DprE1-IN-2 interacts with the DprE1 enzyme, inhibiting its function . The inhibition of DprE1 disrupts the biosynthesis of arabinogalactan and lipoarabinomannan, crucial components of the bacterial cell wall .
Cellular Effects
The inhibition of DprE1 by this compound affects the integrity of the bacterial cell wall, leading to impaired cellular function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the DprE1 enzyme and inhibiting its function . This results in changes in gene expression and disruption of the biosynthesis of arabinogalactan and lipoarabinomannan .
Metabolic Pathways
This compound interacts with the DprE1 enzyme, which is involved in the metabolic pathway for the production of arabinogalactan and lipoarabinomannan . The inhibition of this pathway by this compound could affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DprE1-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to ensure consistent quality and yield. The use of automated systems and advanced purification methods is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
DprE1-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
DprE1-IN-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the enzyme DprE1 and its role in mycobacterial cell wall biosynthesis.
Biology: Researchers use this compound to investigate the biological pathways involved in tuberculosis infection and resistance mechanisms.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of tuberculosis, especially drug-resistant strains.
Industry: The compound is used in the development of new antitubercular drugs and in the screening of potential drug candidates .
Comparison with Similar Compounds
DprE1-IN-2 is unique among DprE1 inhibitors due to its high potency and selectivity. Similar compounds include:
BTZ-043: Another potent DprE1 inhibitor with a similar mechanism of action.
Macozinone: A DprE1 inhibitor currently in clinical trials.
OPC-167832: A novel DprE1 inhibitor with promising antitubercular activity.
TBA-7371: Another DprE1 inhibitor in clinical development .
This compound stands out due to its lower IC50 value, indicating higher potency compared to some of these similar compounds .
Properties
IUPAC Name |
1-[[6-(dimethylamino)-5-methylpyrimidin-4-yl]methyl]-N-(2-hydroxyethyl)-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-12-7-16-17(21-8-12)14(19(27)20-5-6-26)9-25(16)10-15-13(2)18(24(3)4)23-11-22-15/h7-9,11,26H,5-6,10H2,1-4H3,(H,20,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNAAWXUNQHVNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.